2-(5-Nitropyridin-2-yl)ethanol
Overview
Description
2-(5-Nitropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8N2O3 It features a nitro group attached to the pyridine ring, which is further connected to an ethanol moiety
Mechanism of Action
Mode of Action
This transformation is a common occurrence in organic synthesis and can lead to different products depending on the solvent used. Therefore, it’s plausible that 2-(5-Nitropyridin-2-yl)ethanol could interact with its targets in a similar manner.
Biochemical Pathways
. This alteration could potentially affect various biochemical pathways.
Result of Action
. This alteration could potentially lead to various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-(5-Nitropyridin-2-yl)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase and α-amylase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in carbohydrate metabolism. The compound’s nitro group is likely responsible for these inhibitory effects, as it can form hydrogen bonds and other interactions with the active sites of the enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of antioxidant enzymes, thereby affecting the oxidative stress levels within cells . Additionally, it has been reported to impact the expression of genes involved in inflammatory responses, suggesting a potential role in modulating immune cell functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can result in conformational changes that reduce the enzyme’s catalytic efficiency . Additionally, the compound can interact with transcription factors, leading to changes in gene expression. These interactions are facilitated by the nitro group’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and modulating inflammatory responses . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its effects on cellular processes. Additionally, the compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)ethanol typically involves the nitration of 2-pyridineethanol. One common method is the reaction of 2-pyridineethanol with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring . Another approach involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-(5-Nitropyridin-2-yl)acetaldehyde or 2-(5-Nitropyridin-2-yl)acetic acid.
Reduction: 2-(5-Aminopyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitropyridin-2-yl)ethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitropyridin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol moiety.
2-(5-Aminopyridin-2-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(5-Nitropyridin-2-yl)methanol: Similar structure but with a methanol moiety instead of an ethanol moiety.
Uniqueness
2-(5-Nitropyridin-2-yl)ethanol is unique due to its combination of a nitro group and an ethanol moiety, which imparts distinct chemical and biological properties. The presence of the nitro group allows for various chemical transformations, while the ethanol moiety enhances solubility and reactivity .
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGEJIEPUQPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.